molecular formula C16H25N3O2 B1593171 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine CAS No. 886362-44-3

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Cat. No. B1593171
M. Wt: 291.39 g/mol
InChI Key: OFEIZXQEHYYUPC-UHFFFAOYSA-N
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Description

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. It is a complex molecule with a unique structure that offers several advantages for drug design and development.

Scientific Research Applications

Photophysics and Molecular Imaging

Naphthyridine derivatives have been studied for their photophysical properties and potential applications in molecular imaging. For instance, naphthyridyl-substituted BODIPY (Boron-dipyrromethene) luminophores exhibit unique optical properties with potential applications in live cell imaging. These compounds, depending on their substitution patterns, can show intense solvent-independent emission or NIR fluorescence with significant Stokes shifts, making them attractive for bioimaging applications (Martin et al., 2013). Additionally, aggregation-induced photoluminescent changes in naphthyridine-BF2 complexes have been observed, showcasing their utility in solvent-influenced luminescence and solid-state applications (Quan et al., 2012).

Organic Synthesis and Pharmaceuticals

In the realm of organic synthesis, derivatives of naphthyridine serve as intermediates and catalysts for producing pharmaceutically active compounds. For example, specific naphthyridine derivatives have been utilized in the synthesis of diazoketone pharmaceutical intermediates, highlighting their role in the development of HIV protease inhibitors (Pollet et al., 2009). Moreover, the study of side reactions in peptide synthesis with mixed anhydride methods involving naphthyridine derivatives reveals insights into optimizing peptide production processes (Bodanszky & Tolle, 2009).

Materials Science and Luminescence

Naphthyridine-based compounds have been explored for their luminescent properties and applications in materials science. The synthesis and photophysical study of naphthyridine-BF2 complexes, for example, underline their potential as luminous materials with applications ranging from molecular sensors to optoelectronic devices (Du et al., 2014). Such studies indicate the versatility of naphthyridine derivatives in developing new materials with desirable optical and electronic properties.

properties

IUPAC Name

tert-butyl 7-(3-aminopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-11-5-6-12-8-9-13(7-4-10-17)18-14(12)19/h8-9H,4-7,10-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEIZXQEHYYUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649630
Record name tert-Butyl 7-(3-aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

CAS RN

886362-44-3
Record name 1,1-Dimethylethyl 7-(3-aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-(3-aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-44-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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